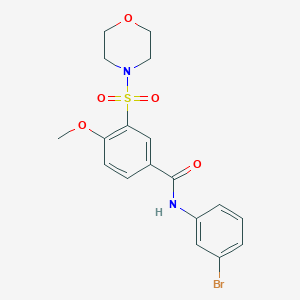
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to target specific enzymes involved in the growth and spread of cancer cells. In
Wirkmechanismus
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By blocking the activity of these enzymes, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide can help to slow down or stop the growth of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has anti-inflammatory properties, which may help to reduce the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been shown to reduce the symptoms of inflammatory diseases in animal models. In addition, N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for certain tyrosine kinases, which allows researchers to target specific pathways involved in cancer growth and spread. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide also has a good safety profile, which makes it a valuable tool for preclinical studies. However, one limitation of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is its cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. Finally, there is a need for further research on the safety and efficacy of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 3-bromoaniline with 4-methoxybenzoyl chloride to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to yield N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. The synthesis method has been optimized to produce high yields of pure N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, VEGFR-2, and Tie-2, which are involved in the growth and spread of cancer cells. N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
Produktname |
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Molekularformel |
C18H19BrN2O5S |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-16-6-5-13(18(22)20-15-4-2-3-14(19)12-15)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
YJRNLBCZNSJLQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)

